Cas no 2228095-12-1 (methyl 2-amino-3-(2-{(tert-butoxy)carbonylamino}phenyl)-3-methylbutanoate)

methyl 2-amino-3-(2-{(tert-butoxy)carbonylamino}phenyl)-3-methylbutanoate 化学的及び物理的性質
名前と識別子
-
- methyl 2-amino-3-(2-{(tert-butoxy)carbonylamino}phenyl)-3-methylbutanoate
- methyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylbutanoate
- 2228095-12-1
- EN300-1875176
-
- インチ: 1S/C17H26N2O4/c1-16(2,3)23-15(21)19-12-10-8-7-9-11(12)17(4,5)13(18)14(20)22-6/h7-10,13H,18H2,1-6H3,(H,19,21)
- InChIKey: ZMAICSHJAPBRJM-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C(C(C)(C)C1C=CC=CC=1NC(=O)OC(C)(C)C)N)=O
計算された属性
- せいみつぶんしりょう: 322.18925731g/mol
- どういたいしつりょう: 322.18925731g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 7
- 複雑さ: 429
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
methyl 2-amino-3-(2-{(tert-butoxy)carbonylamino}phenyl)-3-methylbutanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1875176-5.0g |
methyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylbutanoate |
2228095-12-1 | 5g |
$4349.0 | 2023-06-01 | ||
Enamine | EN300-1875176-1.0g |
methyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylbutanoate |
2228095-12-1 | 1g |
$1500.0 | 2023-06-01 | ||
Enamine | EN300-1875176-0.25g |
methyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylbutanoate |
2228095-12-1 | 0.25g |
$1381.0 | 2023-09-18 | ||
Enamine | EN300-1875176-5g |
methyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylbutanoate |
2228095-12-1 | 5g |
$4349.0 | 2023-09-18 | ||
Enamine | EN300-1875176-1g |
methyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylbutanoate |
2228095-12-1 | 1g |
$1500.0 | 2023-09-18 | ||
Enamine | EN300-1875176-10.0g |
methyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylbutanoate |
2228095-12-1 | 10g |
$6450.0 | 2023-06-01 | ||
Enamine | EN300-1875176-0.1g |
methyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylbutanoate |
2228095-12-1 | 0.1g |
$1320.0 | 2023-09-18 | ||
Enamine | EN300-1875176-2.5g |
methyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylbutanoate |
2228095-12-1 | 2.5g |
$2940.0 | 2023-09-18 | ||
Enamine | EN300-1875176-0.05g |
methyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylbutanoate |
2228095-12-1 | 0.05g |
$1261.0 | 2023-09-18 | ||
Enamine | EN300-1875176-0.5g |
methyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}phenyl)-3-methylbutanoate |
2228095-12-1 | 0.5g |
$1440.0 | 2023-09-18 |
methyl 2-amino-3-(2-{(tert-butoxy)carbonylamino}phenyl)-3-methylbutanoate 関連文献
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
methyl 2-amino-3-(2-{(tert-butoxy)carbonylamino}phenyl)-3-methylbutanoateに関する追加情報
Methyl 2-Amino-3-(2-{(tert-Butoxy)carbonylamino}phenyl)-3-Methylbutanoate: A Comprehensive Overview
Methyl 2-amino-3-(2-{(tert-butoxy)carbonylamino}phenyl)-3-methylbutanoate is a complex organic compound with the CAS number 2228095-12-1. This compound is notable for its intricate structure, which includes a methyl group, an amino group, and a tert-butoxy carbonyl (Boc) protecting group attached to a phenyl ring. The presence of these functional groups makes it a versatile molecule with potential applications in various fields, including pharmaceuticals, agrochemicals, and advanced materials.
The compound's structure is characterized by a central butanoate backbone, which serves as a platform for attaching the various functional groups. The amino group at position 2 and the tert-butoxy carbonylamino group at position 3 on the phenyl ring contribute to the molecule's reactivity and selectivity in chemical reactions. Recent studies have highlighted the importance of such structures in drug design, particularly in the development of bioactive compounds with enhanced stability and bioavailability.
One of the key features of methyl 2-amino-3-(2-{(tert-butoxy)carbonylamino}phenyl)-3-methylbutanoate is its ability to undergo a range of chemical transformations. For instance, the tert-butoxy carbonyl (Boc) group can be selectively removed under acidic or enzymatic conditions, revealing an amine group that can participate in further reactions. This property has been exploited in peptide synthesis and other areas where controlled deprotection is essential.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound using environmentally friendly methods. Researchers have reported the use of catalytic asymmetric synthesis to construct the chiral centers present in the molecule. Such methods not only improve yield but also reduce waste, aligning with current trends toward sustainable chemistry practices.
In terms of applications, methyl 2-amino-3-(2-{(tert-butoxy)carbonylamino}phenyl)-3-methylbutanoate has shown promise in the development of new drug candidates. Its structure resembles that of certain natural products, suggesting potential bioactivity against various disease targets. Preclinical studies have demonstrated its ability to modulate key cellular pathways involved in inflammation and cancer progression.
The compound's stability under physiological conditions is another factor that enhances its suitability for therapeutic applications. Studies have shown that it exhibits minimal degradation in vitro, indicating potential for prolonged activity within the body. Furthermore, its solubility properties make it amenable to formulation into various dosage forms, including tablets, capsules, and injectables.
From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the compound's structure and purity. These methods provide detailed insights into the molecular architecture, ensuring that the compound meets rigorous quality standards required for pharmaceutical development.
In conclusion, methyl 2-amino-3-(2-{(tert-butoxy)carbonylamino}phenyl)-3-methylbutanoate represents a significant advancement in organic chemistry. Its unique structure, versatile functional groups, and promising biological activity position it as a valuable tool in drug discovery and materials science. As research continues to uncover new applications for this compound, its role in advancing scientific knowledge is likely to grow further.
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